Home > Products > Screening Compounds P141313 > UDP-alpha-D-glucose(2-)
UDP-alpha-D-glucose(2-) -

UDP-alpha-D-glucose(2-)

Catalog Number: EVT-1591027
CAS Number:
Molecular Formula: C15H22N2O17P2-2
Molecular Weight: 564.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-alpha-D-glucose(2-) is dianion of UDP-alpha-D-glucose arising from deprotonation of both free OH groups on the diphosphate moiety. It is a nucleotide-sugar oxoanion, a ribonucleoside 5'-diphosphate-alpha-D-glucose(2-) and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-alpha-D-glucose.
A key intermediate in carbohydrate metabolism. Serves as a precursor of glycogen, can be metabolized into UDPgalactose and UDPglucuronic acid which can then be incorporated into polysaccharides as galactose and glucuronic acid. Also serves as a precursor of sucrose lipopolysaccharides, and glycosphingolipids.
Overview

Uridine diphosphate alpha-D-glucose, also referred to as UDP-alpha-D-glucose, is a nucleotide sugar that plays a crucial role in various biochemical processes, particularly in the metabolism of carbohydrates. It is involved in the synthesis of glycogen and glycoproteins and acts as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to other molecules. The compound can exist in a deprotonated form, known as UDP-alpha-D-glucose(2-), which is significant in biochemical pathways.

Source and Classification

UDP-alpha-D-glucose is classified as a nucleotide sugar, specifically a uridine diphosphate sugar. It is derived from glucose-1-phosphate and uridine triphosphate through the action of the enzyme UDP-glucose pyrophosphorylase. The compound is found in various organisms and plays a vital role in carbohydrate metabolism.

Synthesis Analysis

Methods

The synthesis of UDP-alpha-D-glucose can be achieved through several methods, including both enzymatic and chemical approaches:

Technical Details

The enzymatic synthesis typically requires optimal conditions such as pH, temperature, and the presence of cofactors to ensure maximum yield. For example, maintaining an appropriate pH around 7.0 to 8.0 is generally favorable for enzyme activity.

Molecular Structure Analysis

Structure

The molecular formula of UDP-alpha-D-glucose(2-) is C15H22N2O17P22C_{15}H_{22}N_{2}O_{17}P_{2}^{2-}. The structure consists of a uridine moiety linked to a diphosphate group and an alpha-D-glucose unit. The anionic form arises from the deprotonation of hydroxyl groups on the diphosphate moiety.

Data

  • Molecular Weight: Approximately 502.3 g/mol
  • IUPAC Name: (2S,4R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-4-(hydroxymethyl)-5-oxopentanoic acid
  • Chemical Structure: The structure can be visualized with specific software or databases that provide 3D representations.
Chemical Reactions Analysis

Reactions

UDP-alpha-D-glucose participates in various biochemical reactions, primarily involving glycosylation processes where it donates its sugar moiety to acceptor molecules:

  1. Glycosylation Reactions: In these reactions, UDP-alpha-D-glucose acts as a glycosyl donor in the presence of glycosyltransferases:
    UDP alpha D glucose+AcceptorsGlycosylated product+UDP\text{UDP alpha D glucose}+\text{Acceptors}\rightarrow \text{Glycosylated product}+\text{UDP}
    This reaction is crucial for synthesizing polysaccharides and glycoproteins.

Technical Details

The efficiency of these reactions depends on factors such as enzyme specificity, substrate concentration, and reaction conditions (temperature, pH). Enzymatic assays often measure the rate of product formation to assess enzyme activity.

Mechanism of Action

Process

The mechanism by which UDP-alpha-D-glucose functions involves its binding to glycosyltransferases, where it undergoes nucleophilic attack by an acceptor molecule (typically a hydroxyl group on a carbohydrate or protein). This process results in the transfer of the glucose unit from UDP-alpha-D-glucose to the acceptor:

  1. Binding: The substrate binds to the active site of the enzyme.
  2. Nucleophilic Attack: The hydroxyl group on the acceptor attacks the anomeric carbon of UDP-alpha-D-glucose.
  3. Product Formation: This results in the formation of a glycosidic bond and release of uridine diphosphate.

Data

Kinetic studies often reveal that these reactions follow Michaelis-Menten kinetics, where enzyme concentration and substrate affinity play critical roles in determining reaction rates.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Melting Point: Not well-defined due to its stability under various conditions.

Chemical Properties

UDP-alpha-D-glucose(2-) exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations. Its reactivity primarily involves its ability to participate in nucleophilic substitution reactions as a glycosyl donor.

Applications

Scientific Uses

UDP-alpha-D-glucose is widely utilized in biochemical research for:

  • Studying Glycosylation Pathways: It serves as a model substrate for understanding glycosylation mechanisms.
  • Enzyme Kinetics Studies: Researchers use it to investigate the kinetics and mechanisms of glycosyltransferases.
  • Drug Development: Its derivatives are explored for potential therapeutic applications targeting metabolic disorders related to carbohydrate metabolism.
Biosynthesis and Metabolic Pathways of UDP-α-D-glucose(2−)

Role in Nucleotide Sugar Metabolism and Glycosylation Networks

UDP-α-D-glucose(2−) occupies a pivotal position in nucleotide sugar interconversion networks:

  • Epimerization Hub: It is reversibly converted to UDP-α-D-galactose via UDP-glucose 4-epimerase (GALE), enabling galactosylation of glycoconjugates critical for cell recognition and signaling [8] [9].
  • Precursor for Decarboxylation: Serves as the substrate for UDP-glucuronate decarboxylase (UXS), generating UDP-α-D-xylose—the essential initiator for proteoglycan assembly [9].
  • Glycogen and Sucrose Biosynthesis: Directly incorporated into glycogen chains by glycogen synthase and combined with fructose to produce sucrose in plants [5] [9].

Chinese hamster lung fibroblasts with hypomorphic UGP2 mutations (UGP(G116D)) exhibit <5% wild-type UDP-α-D-glucose(2−)/UDP-galactose levels, resulting in severe deficits in N-glycan galactosylation and glycosphingolipid biosynthesis. This impairment is partially rescued by galactose supplementation, confirming metabolic flexibility in maintaining nucleotide sugar pools [8].

Enzymatic Conversion to UDP-α-D-glucuronic Acid via UGDH Catalysis

The oxidation of UDP-α-D-glucose(2−) to UDP-α-D-glucuronic acid represents a critical metabolic node:

Reaction Mechanism:UDP-glucose 6-dehydrogenase (UGDH; EC 1.1.1.22) catalyzes a 4-electron oxidation at C6 via a ternary complex mechanism:

  • UDP-α-D-glucose(2−) + NAD⁺ → UDP-α-D-glucurono-6-aldehyde + NADH
  • UDP-α-D-glucurono-6-aldehyde + H₂O → UDP-α-D-glucuronate + 2H⁺
  • UDP-α-D-glucuronate + NAD⁺ → UDP-α-D-glucuronic acid + NADH [6] [9]

Kinetic Properties Across Species:Table 1: Comparative Kinetics of UGDH Enzymes

SourceKm (UDP-glucose)VmaxOptimal pHInhibitor
Zymomonas mobilis70 µM28.4 µM/hr (in vivo)8.0UDP-xylose
L. johnsonii300 µM1800 µM/hr (in vitro)7.5UDP-xylose
Bovine liver5.5 mM407 µM/hr (in vitro)9.0UDP-xylose
Soybean (recombinant)52.9 kDa subunitN/A8.2Feedback inhibited

Key Features:

  • Eukaryotic UGDHs (e.g., human, bovine) function as hexamers with cooperative inhibition by UDP-xylose, enabling feedback regulation during high UDP-Xyl accumulation [6] [9].
  • Prokaryotic enzymes (e.g., Z. mobilis ZmUGD) exhibit higher catalytic efficiency but dimeric architecture, making them attractive for metabolic engineering [3].
  • Mutations in human UGDH (e.g., C276A) abrogate catalytic activity, confirming the essential role of cysteine residues in aldehyde intermediate stabilization [6].

Metabolic Flux Analysis in Glycosaminoglycan and Proteoglycan Synthesis

UDP-α-D-glucose(2−)-derived UDP-glucuronic acid directs flux toward glycosaminoglycan (GAG) biosynthesis:

Heterologous Production Systems:Engineered E. coli expressing UGDH from Z. mobilis (ZmUGD) produced 28.4 µM UDP-GlcA intracellularly, while S. cerevisiae CEN.PK2-1C with the same enzyme yielded 17.9 µM. In vitro reactions optimized with L. johnsonii UGDH (LbjUGD) generated 1,800 µM UDP-GlcA/hour—surpassing eukaryotic enzyme efficiency by 4-fold [3].

GAG Precursor Routing:Table 2: Glycosaminoglycan Biosynthetic Pathways

GAG TypeKey UDP-sugar PrecursorsPrimary Enzymatic Steps
Hyaluronic acidUDP-GlcA, UDP-GlcNAcAlternating transfer by HA synthase
Heparan sulfateUDP-GlcA, UDP-GlcNAc/UDP-GlcNSPolymerization → N-deacetylation/N-sulfation
Chondroitin sulfateUDP-GlcA, UDP-GalNAcPolymerization → sulfation at C4/C6 positions
Keratan sulfateUDP-GlcNAc, UDP-GalCore protein linkage → galactose/GlcNAc extension

Biotechnological Advances:

  • Non-pathogenic microbial hosts (E. coli BL21, S. cerevisiae) now produce GAGs via engineered pathways with UDP-α-D-glucose(2−) as the entry point, avoiding animal-derived extraction risks [3].
  • Flux balance analysis reveals UGDH activity as the historical bottleneck in GAG yields. Co-expression of UDP-glucose pyrophosphorylase (UGP2) and UGDH increases UDP-GlcA availability by >50% in Bacillus subtilis systems [3] [9].

Regulatory Nodes Linking Carbohydrate Metabolism to Nucleotide Sugar Pools

Metabolic regulation of UDP-α-D-glucose(2−) integrates nutritional status and anabolic demands:

Transcriptional Control:

  • Soybean UGDH transcripts are abundant in meristematic tissues but decline 10-fold upon maturation, indicating developmental regulation [9].
  • UGP2 expression in mammals responds to carbohydrate availability via carbohydrate-responsive element-binding protein (ChREBP) [8].

Allosteric Modulation:

  • UGDH is cooperatively inhibited by UDP-xylose (IC₅₀ = 15 µM in bovine enzyme), creating feedback when downstream xylosylation slows [6] [9].
  • Human UGP2(G116D) mutant exhibits 2,000-fold reduced Vmax and elevated Km for Glc-1-P, disrupting UDP-glucose(2−) synthesis and causing developmental epileptic encephalopathy [8].

Metabolic Crossroads:

  • The salvage pathway reactivates free glucose via Glc-1-P uridylyltransferase: Glc-1-P + UTP ⇌ UDP-glucose(2−) + PPi
  • Galactose supplementation restores UDP-glucose(2−)/UDP-galactose equilibrium in UGP2-deficient cells by bypassing impaired UGP2 via galactokinase and galactose-1-P uridylyltransferase [8] [9].

Catalog of Key Compounds

Properties

Product Name

UDP-alpha-D-glucose(2-)

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Molecular Formula

C15H22N2O17P2-2

Molecular Weight

564.29 g/mol

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

HSCJRCZFDFQWRP-JZMIEXBBSA-L

Synonyms

Diphosphate Glucose, Uridine
Diphosphoglucose, Uridine
Glucose, UDP
Glucose, Uridine Diphosphate
UDP Glucose
UDPG
Uridine Diphosphate Glucose
Uridine Diphosphoglucose

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.